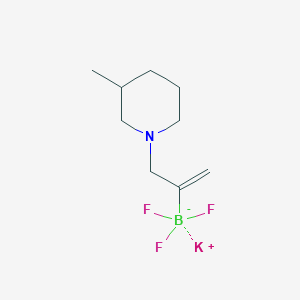

Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate

Beschreibung

Eigenschaften

IUPAC Name |

potassium;trifluoro-[3-(3-methylpiperidin-1-yl)prop-1-en-2-yl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BF3N.K/c1-8-4-3-5-14(6-8)7-9(2)10(11,12)13;/h8H,2-7H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOJJEDDZDHEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)CN1CCCC(C1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Alkenyl Boron Intermediate

- Starting Materials : The synthesis often begins with the preparation of an alkenyl boronate ester or boronic acid derivative bearing the prop-1-en-2-yl group.

- Method : Hydroboration of an appropriate alkene or alkyne precursor can be employed, followed by conversion to the trifluoroborate salt.

- Reagents : Boron reagents such as boronic acids or boronate esters are converted into trifluoroborate salts by treatment with potassium hydrogen fluoride (KHF2) or related fluorinating agents.

Introduction of the 3-Methylpiperidin-1-yl Group

- Nucleophilic Substitution or Coupling : The 3-methylpiperidinyl group is introduced via nucleophilic substitution on a suitable electrophilic intermediate or via palladium-catalyzed coupling reactions.

- Typical Approach : The piperidine nitrogen can be alkylated or coupled to the alkenyl trifluoroborate scaffold under mild conditions, preserving the integrity of the trifluoroborate group.

- Catalysts and Conditions : Transition metal catalysts such as palladium complexes are often used for coupling steps; reaction conditions are optimized to avoid decomposition of the trifluoroborate moiety.

Conversion to Potassium Trifluoroborate Salt

- The final step involves converting the boron-containing intermediate into the stable potassium trifluoroborate salt.

- This is typically achieved by treatment with potassium fluoride sources, ensuring the formation of the trifluoroborate anion.

- The product is isolated by crystallization or filtration, yielding a stable salt suitable for storage and further synthetic use.

Research Findings and Data Tables

The following table summarizes key parameters and conditions reported for the preparation of potassium alkenyl trifluoroborate derivatives similar to Potassium 3-(3-methylpiperidin-1-yl)prop-1-en-2-yltrifluoroborate:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydroboration or Borylation | Alkene + Boron reagent (e.g., B2Pin2) | 70-85 | Formation of alkenyl boronate ester |

| 2 | Fluorination | KHF2 in aqueous or organic solvent | 80-90 | Conversion to trifluoroborate salt |

| 3 | N-Alkylation/Coupling | 3-Methylpiperidine + Alkenyl intermediate, Pd catalyst | 60-75 | Mild conditions to preserve trifluoroborate |

Note: Specific yields and conditions vary depending on substrate purity, catalyst choice, and solvent system.

Analytical and Spectroscopic Confirmation

- NMR Spectroscopy : Characterization typically includes ^11B, ^19F, and ^13C NMR to confirm the presence of the trifluoroborate group and the alkenyl-piperidine structure.

- Mass Spectrometry : Confirms molecular weight and purity.

- X-ray Crystallography : Occasionally used to confirm crystal structure and coordination of potassium with trifluoroborate anion.

Summary of Key Preparation Notes

- Maintaining mild reaction conditions is critical to prevent decomposition of the trifluoroborate group.

- The presence of the piperidine ring requires careful control of pH and temperature during coupling steps.

- Potassium trifluoroborate salts are generally more stable and easier to handle than their boronic acid counterparts.

- The synthetic route is modular, allowing for substitution on the piperidine ring or alkenyl moiety to tailor the compound for specific applications.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups, such as hydroxyl or alkyl groups.

Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures, and in solvents like THF or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of substituted boron compounds.

Wissenschaftliche Forschungsanwendungen

Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to interact with a wide range of molecular targets and pathways. The exact molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors involved in key cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s key structural distinction lies in its 3-methylpiperidine substituent, a six-membered nitrogen-containing ring. This contrasts with analogs featuring smaller (e.g., dimethylamino) or differently structured (e.g., pyrrolidinyl, benzyl(methyl)amino) groups. The substituent’s size and electronic properties influence steric effects, solubility, and reactivity:

- Piperidinyl vs. Pyrrolidinyl : The 3-methylpiperidine group introduces greater steric bulk compared to the five-membered pyrrolidine ring in Potassium (3-(pyrrolidin-1-yl)prop-1-en-2-yl)trifluoroborate (CAS 1357559-48-8). This may reduce reactivity in sterically demanding coupling reactions but enhance stability .

- Aromatic vs.

Physicochemical Properties

Key observations:

- Purity: Industrial-grade dimethylamino analog (99% purity) suggests optimized synthesis for large-scale use, whereas pyrrolidinyl and benzyl derivatives (95% or unspecified purity) may prioritize research applications .

Biologische Aktivität

Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate is a boron-containing compound that has garnered interest in organic synthesis, particularly in cross-coupling reactions. Its biological activity, while not extensively documented, suggests potential applications in medicinal chemistry and pharmacology.

- IUPAC Name : Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate

- CAS Number : 1357559-58-0

- Molecular Formula : C₁₃H₁₈BF₃K₁N₂

The compound acts primarily as a reagent in organic synthesis, facilitating various reactions through its boronate ester functionality. It is particularly useful in palladium-catalyzed cross-coupling reactions, where it serves as a source of the corresponding aryl or alkenyl group.

1. Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties. For instance, boron compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis through various pathways. The structural similarity of potassium trifluoroborates to other bioactive boron compounds suggests potential therapeutic applications.

2. Enzyme Inhibition

Boron compounds are known to interact with enzymes, potentially inhibiting their activity. For example, studies have shown that certain boron compounds can inhibit proteases and kinases, which are critical in cancer and inflammatory diseases.

3. Neuroprotective Effects

Some piperidine derivatives have demonstrated neuroprotective effects in preclinical studies. The presence of the piperidine moiety in this compound raises the possibility of similar neuroprotective properties.

Table 1: Summary of Related Studies on Boron Compounds

Potential Applications

Given its structural features and the biological activity observed in related compounds, Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate could have several potential applications:

1. Organic Synthesis : As a versatile reagent for creating complex organic molecules through cross-coupling reactions.

2. Medicinal Chemistry : Potential development as a therapeutic agent targeting specific cancers or inflammatory diseases due to its possible enzyme inhibition properties.

3. Drug Development : Further exploration into its pharmacokinetics and bioavailability could lead to novel drug formulations.

Q & A

Q. What are the established synthetic routes for Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate?

The compound is typically synthesized via conversion of its corresponding pinacolboronate ester. A general procedure involves reacting the boronate ester with a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) under mild conditions (room temperature, 2 hours) . For example:

Q. Key Variables Affecting Yield

| Parameter | Optimal Conditions | References |

|---|---|---|

| Solvent | Methanol/water mixture | |

| KHF₂ Concentration | 4.5 M (aqueous) | |

| Reaction Time | 2–4 hours |

Q. How is the compound characterized post-synthesis?

Characterization employs multi-nuclear NMR spectroscopy and X-ray crystallography:

- ¹H/¹³C NMR : Assign alkenyl protons (δ 5.0–6.5 ppm) and piperidine methyl groups (δ 1.0–1.5 ppm).

- ¹¹B NMR : A quartet near δ -2.1 ppm (J = 37.5 Hz) confirms the trifluoroborate moiety .

- ¹⁹F NMR : A singlet at δ -131 ppm verifies the BF₃⁻ group .

- X-ray Diffraction : Refinement with SHELXL (e.g., anisotropic displacement parameters, twin analysis) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How to design cross-coupling reactions using this reagent?

The trifluoroborate group enhances stability while retaining reactivity in Suzuki-Miyaura couplings:

Q. Common Pitfalls

Q. How is crystallographic data for this compound refined to resolve structural ambiguities?

The SHELX suite (SHELXL, SHELXS) is critical for refining anisotropic displacement parameters and handling twinning:

- Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray data.

- Refinement Steps :

Case Study : A similar potassium trifluoroborate structure (Acta Cryst. E, 2012) resolved stereochemistry via SHELXL refinement, revealing a planar alkenyl-BF₃⁻ moiety .

Q. What computational methods predict the reactivity of this trifluoroborate in novel reactions?

Density Functional Theory (DFT) studies model transition states for cross-coupling:

- Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set.

- Key Metrics :

- Boron-carbon bond dissociation energy.

- Charge distribution on the alkenyl group.

- Validation : Compare computed ¹⁹F NMR shifts (±5 ppm) with experimental data .

Limitations : Solvent effects (e.g., methanol polarity) may require explicit solvent modeling.

Q. How to address contradictions in reported synthetic yields or reaction conditions?

Discrepancies often arise from subtle variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.